molecular formula C9H12N4O2Si B14468153 6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine CAS No. 65798-80-3

6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B14468153
CAS No.: 65798-80-3
M. Wt: 236.30 g/mol
InChI Key: XWNTWYOMOXIDAV-UHFFFAOYSA-N
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Description

6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a nitro group and a trimethylsilyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as halides or amines for substitution reactions. Cycloaddition reactions may require the use of catalysts like Lewis acids or transition metals .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the trimethylsilyl group can yield various functionalized imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted imidazoles and pyridines, such as:

Uniqueness

The combination of these functional groups allows for versatile modifications and the development of novel derivatives with enhanced properties .

Properties

CAS No.

65798-80-3

Molecular Formula

C9H12N4O2Si

Molecular Weight

236.30 g/mol

IUPAC Name

trimethyl-(6-nitroimidazo[4,5-b]pyridin-1-yl)silane

InChI

InChI=1S/C9H12N4O2Si/c1-16(2,3)12-6-11-9-8(12)4-7(5-10-9)13(14)15/h4-6H,1-3H3

InChI Key

XWNTWYOMOXIDAV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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